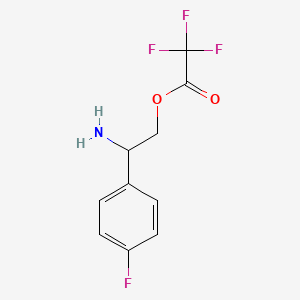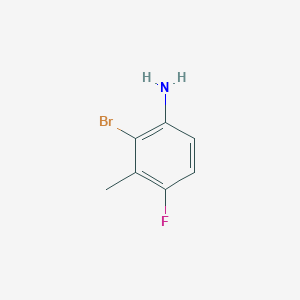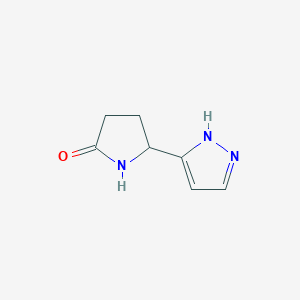
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidinone structure. This compound is of significant interest due to its potential biological activities and its role as a versatile synthon in organic synthesis. The presence of both pyrazole and pyrrolidinone moieties in its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in medicinal chemistry and other scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the transformation of donor-acceptor cyclopropanes to 1,5-substituted pyrrolidones via a Lewis acid-initiated ring opening with primary amines, followed by lactamization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
化学反应分析
Types of Reactions
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
作用机制
The mechanism of action of 5-(1H-Pyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the pyrazole ring but shares the pyrrolidinone structure.
Pyrazole derivatives: Compounds that contain the pyrazole ring but differ in the attached functional groups.
Uniqueness
5-(1H-Pyrazol-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in scientific research and industry .
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
5-(1H-pyrazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O/c11-7-2-1-5(9-7)6-3-4-8-10-6/h3-5H,1-2H2,(H,8,10)(H,9,11) |
InChI 键 |
NILOAFSRAWBYES-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


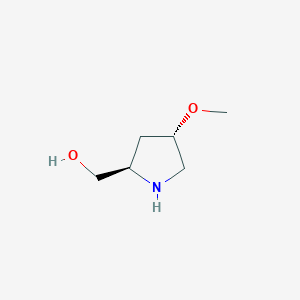
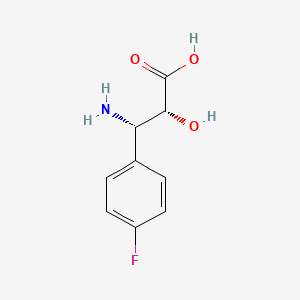


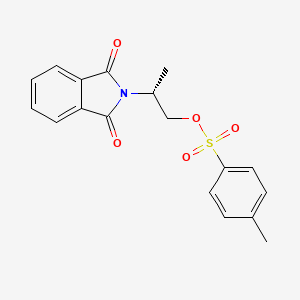
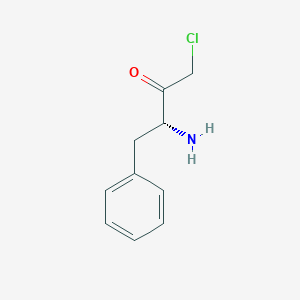
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
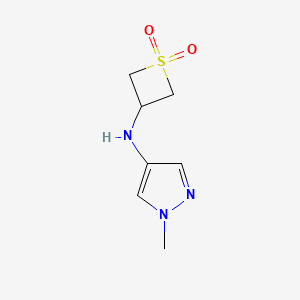
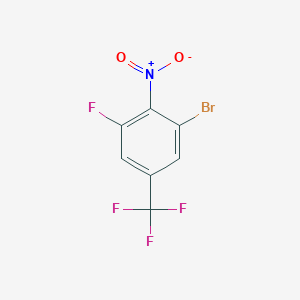
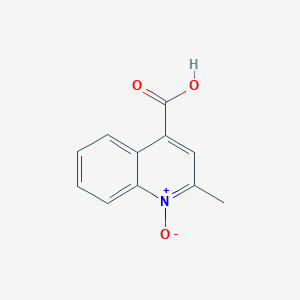
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
